1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene
Description
Properties
Molecular Formula |
C10H8BrF3 |
|---|---|
Molecular Weight |
265.07 g/mol |
IUPAC Name |
1-bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H8BrF3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2 |
InChI Key |
KJTTXTPFMGWOCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane
1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene can be synthesized through the bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane.
- React zinc bromide with montmorillonite K10 in methanol.
- Remove the methanol and heat the remaining powder in a sand bath at 200°C under argon atmosphere.
- Introduce 1-phenyl-1-(trifluoromethyl)cyclopropane in pentane.
- Add the activated zinc bromide on montmorillonite.
- Slowly add bromine dropwise in the dark with stirring.
- Stir the mixture overnight at room temperature in the dark.
- Add saturated aqueous sodium sulfite solution dropwise while cooling with ice until decolorization.
- Filter off the solid and rinse with pentane.
- Separate the filtrate phases and extract the aqueous phase with pentane.
- Dry the combined organic phases over sodium sulfate, filter, and concentrate under gentle conditions.
Chemical Reactions Analysis
1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where palladium-catalyzed cross-coupling with boronic acids forms new carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding ketones or carboxylic acids, and reduction reactions to form the corresponding cyclopropyl derivatives.
Addition Reactions: The trifluoromethyl group can undergo addition reactions with electrophiles, leading to the formation of various functionalized derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene exerts its effects depends on the specific reactions it undergoes. In cross-coupling reactions, the bromine atom is typically replaced by a new substituent through a palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps . The trifluoromethyl group can influence the reactivity and stability of the compound, affecting its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Structural Isomers and Regioisomers
1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene
- Molecular Formula : C₁₀H₈BrF₃ (identical to the target compound).
- Key Difference : The bromine and cyclopropyl-TFM groups are positioned at ortho and para sites, respectively, altering steric and electronic effects.
- Impact : Regioisomerism may influence reactivity in cross-coupling reactions or metabolic stability in pharmaceutical applications.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene (CAS 6280-96-2)
- Molecular Formula : C₈H₆BrF₃O.
- Key Difference : The cyclopropyl-TFM group is replaced by a trifluoroethoxy (-OCH₂CF₃) substituent.
- Impact: The ether oxygen enhances polarity (lower XLogP3 vs.
Halogen-Substituted Analogs
1-Chloro-4-(trifluoromethyl)benzene
- Molecular Formula : C₇H₄ClF₃.
- Key Difference : Bromine is replaced by chlorine , a weaker leaving group.
- Impact : Reduced reactivity in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling reactions. Chlorine’s lower atomic weight also decreases molecular weight (194.56 g/mol).
1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene (CAS 1214339-27-1)
- Molecular Formula : C₈H₅BrClF₃.
- Key Difference : A chloromethyl (-CH₂Cl) group replaces the cyclopropyl ring.
- Impact : The chloromethyl group introduces a reactive site for further functionalization (e.g., nucleophilic substitution), but increases toxicity (H314: severe skin corrosion).
Substituent Variations
1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene
- Molecular Formula : C₁₀H₁₀BrF₃O₂.
- Key Difference : A methoxymethoxy (-OCH₂OCH₃) group replaces the cyclopropyl-TFM.
- Impact : The electron-rich ether group may stabilize the aromatic ring against electrophilic attack, while increasing hydrogen bonding capacity.
1-Bromo-3-cyclopropylbenzene
- Molecular Formula : C₉H₉Br.
- Key Difference : Lacks the trifluoromethyl group.
- Impact : Reduced electronegativity and lipophilicity (lower XLogP3), making it less suitable for applications requiring strong electron-withdrawing effects.
Biological Activity
Pharmacological Potential
The unique trifluoromethyl cyclopropyl substituent in 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene may influence its biological activity . Compounds with similar structures have been investigated for various pharmacological activities, including:
- Anticancer properties : Some derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial effects : Related compounds have shown activity against bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be compared to other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4-(trifluoromethyl)benzene | Lacks cyclopropyl group | Different reactivity profile |
| 1-Bromo-4-(trifluoromethoxy)benzene | Contains trifluoromethoxy instead | Variations in chemical properties |
| 1-Bromo-4-cyclopropylbenzene | Lacks trifluoromethyl group | Altered reactivity and potential applications |
| 1-Bromo-3-[2-(trifluoromethyl)cyclopropyl]benzene | Different position of bromine | May exhibit different biological activities |
| 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | Contains a different substituent | Unique steric effects and reactivity |
These comparisons illustrate how modifications to the structure can significantly alter the compound's properties and potential applications.
Cytotoxicity Studies
Research indicates that compounds related to this compound may exhibit cytotoxic effects on various cancer cell lines. For instance, studies on related trifluoromethyl-containing compounds have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7), human melanoma (MEL-8), and other cancer cell lines.
Example Data from Related Studies
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Trifluoromethyl Derivative A | MCF-7 | 15.63 | Induction of apoptosis via p53 activation |
| Trifluoromethyl Derivative B | U-937 | 10.38 | Microtubule destabilization |
| Trifluoromethyl Derivative C | A549 | 0.11 | Apoptosis induction through caspase activation |
Interaction Studies
Interaction studies involving this compound typically focus on its reactivity with various nucleophiles and electrophiles. The mechanism often involves substitution or addition reactions that can significantly alter the compound's properties and its potential biological activity.
Q & A
Q. What are the key synthetic routes for preparing 1-bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene, and how is purity ensured?
The compound is typically synthesized via cyclopropanation reactions involving trifluoromethyl-substituted alkenes. For example, hydrogenation of a cyclopropane precursor (e.g., 1-bromo-4-vinylbenzene derivatives) in the presence of a trifluoromethyl source yields the cyclopropyl ring. Purification is achieved using silica gel column chromatography with non-polar solvents like pentane or pentane/diethyl ether mixtures, ensuring >95% purity (GC/HPLC). Characterization via H NMR, C NMR, and F NMR confirms structural integrity and detects impurities .
Q. Which spectroscopic methods are critical for characterizing this compound?
- H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and cyclopropane-coupled protons (specific coupling constants, e.g., ).
- F NMR : Detects the trifluoromethyl group (δ -60 to -70 ppm).
- FTIR : Confirms C-Br (500–600 cm) and CF (1100–1250 cm) stretches.
- HPLC : Assesses optical purity (>98% enantiomeric excess for chiral analogs) using chiral columns .
Q. How can researchers validate the structural identity of this compound?
Use the InChIKey FUAUIGRZJBDIIU-UHFFFAOYSA-N to cross-reference databases (e.g., PubChem, ChemSpider). Computational tools like density functional theory (DFT) can predict NMR shifts for comparison with experimental data. X-ray crystallography is recommended for absolute stereochemical confirmation in enantiomerically enriched samples .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?
The cyclopropane introduces ring strain, enhancing reactivity in Suzuki-Miyaura couplings. However, steric hindrance from the trifluoromethyl group may reduce coupling efficiency. Optimize using Pd catalysts (e.g., Pd(PPh)) and mild bases (KCO) in THF at 60–80°C. Monitor reaction progress via F NMR to detect byproducts from ring-opening reactions .
Q. What strategies resolve contradictions in 13^{13}13C NMR data for trifluoromethyl-substituted cyclopropanes?
Discrepancies in C shifts (e.g., cyclopropane carbons at δ 20–30 ppm vs. literature) may arise from solvent effects or dynamic stereochemistry. Use low-temperature NMR (-40°C) to slow ring-flipping and clarify splitting patterns. Compare with computed shifts (GIAO method) for validation .
Q. How does enantioselective synthesis impact biological or material applications?
Chiral analogs (e.g., (1R,2S)-configured derivatives) exhibit distinct interactions in drug-receptor binding or polymer helicity. Asymmetric hydrogenation with chiral ligands (e.g., BINAP) achieves >98% enantiomeric excess. Test enantiomer-specific bioactivity via enzyme inhibition assays or circular dichroism (CD) spectroscopy .
Q. What are the stability considerations under varying storage conditions?
The compound is sensitive to light and moisture. Store sealed at 0–6°C under inert gas (Ar/N). Degradation products (e.g., debrominated derivatives) can be identified via GC-MS. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to establish shelf-life .
Key Research Gaps
- Mechanistic Studies : Limited data on cyclopropane ring-opening pathways under catalytic conditions.
- Thermal Stability : No reported boiling/melting points; differential scanning calorimetry (DSC) recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
